2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Alkylation: The benzodioxole moiety is then alkylated with an appropriate alkyl halide to introduce the benzyl group.
Formation of the Chromeno[2,3-c]pyrrole Core: This involves a multi-step process, including cyclization reactions to form the chromeno[2,3-c]pyrrole core structure.
Introduction of the Methoxy and Prop-2-en-1-yloxy Groups: These groups are introduced through etherification reactions using methoxy and prop-2-en-1-yloxy precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Materials Science: The compound’s properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and the resulting properties. This compound’s structure allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C29H23NO7 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxy-4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H23NO7/c1-3-12-34-21-11-9-18(14-23(21)33-2)26-25-27(31)19-6-4-5-7-20(19)37-28(25)29(32)30(26)15-17-8-10-22-24(13-17)36-16-35-22/h3-11,13-14,26H,1,12,15-16H2,2H3 |
InChI Key |
RRDVEURRSGNNTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O)OCC=C |
Origin of Product |
United States |
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